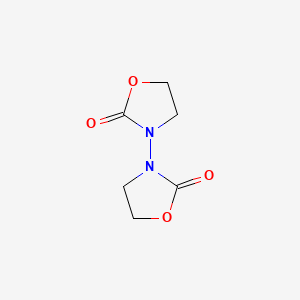

3,3'-bi-1,3-Oxazolidine-2,2'-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

89533-03-9 |

|---|---|

Formule moléculaire |

C6H8N2O4 |

Poids moléculaire |

172.14 g/mol |

Nom IUPAC |

3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |

Clé InChI |

HTTOAZGYFLWWHP-UHFFFAOYSA-N |

SMILES canonique |

C1COC(=O)N1N2CCOC2=O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3,3'-Bi-1,3-Oxazolidine-2,2'-dione

The following technical guide details the synthesis of 3,3'-bi-1,3-oxazolidine-2,2'-dione (chemically identified as 3,3'-bis(2-oxazolidinone) ). This guide is structured for research scientists and process chemists, focusing on the most robust, scalable, and mechanistically sound pathways.

Executive Summary & Chemical Identity

Target Molecule: 3,3'-Bi-1,3-oxazolidine-2,2'-dione

IUPAC Name: 3,3'-Bis(2-oxazolidinone)

CAS Registry Number: 14666-33-2 (Generic for bis-oxazolidinones; specific isomer dependent)

Molecular Formula:

Significance:

This compound represents a

Core Synthesis Pathway: The Bis-Chloroformate Route

This pathway is the industry standard for laboratory-scale synthesis due to its high reliability and the avoidance of gaseous ethylene oxide. It relies on the double acylation of hydrazine followed by base-mediated cyclization.

Retrosynthetic Analysis

The 3,3'-bi-oxazolidinone core is disassembled into two identical 2-chloroethyl carbamate fragments linked by a hydrazine bridge.

-

Disconnection: N-C(O) bond and C-Cl bond.

-

Precursors: Hydrazine hydrate (

) and 2-Chloroethyl chloroformate.

Reaction Scheme (Graphviz Visualization)

Figure 1: Step-wise synthesis pathway from hydrazine to 3,3'-bis(2-oxazolidinone).

Detailed Experimental Protocol

Phase 1: Formation of the Acyclic Precursor

Objective: Synthesize N,N'-bis(2-chloroethoxycarbonyl)hydrazine.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and internal thermometer. Purge with

. -

Reagents:

-

Hydrazine hydrate (1.0 eq, 50 mmol)

-

2-Chloroethyl chloroformate (2.2 eq, 110 mmol)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

-

Base (Scavenger): Pyridine or

(2.2 eq).

-

-

Procedure:

-

Dissolve hydrazine hydrate and the scavenger base in DCM at 0°C.

-

Add 2-chloroethyl chloroformate dropwise over 1 hour, maintaining internal temperature

(Exothermic reaction). -

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash the organic layer with water (

mL), 1M HCl ( -

Result: White crystalline solid (Intermediate A).[1]

-

Phase 2: Cyclization to 3,3'-Bis(2-oxazolidinone)

Objective: Intramolecular

-

Setup: 250 mL round-bottom flask with reflux condenser.

-

Reagents:

-

Intermediate A (from Phase 1).

-

Base: Sodium Methoxide (NaOMe) in Methanol (2.5 eq).

-

-

Procedure:

-

Suspend Intermediate A in dry methanol.

-

Add NaOMe solution slowly at RT.

-

Heat the mixture to reflux (65°C) for 3–6 hours. Monitoring via TLC (EtOAc/Hexane) will show the disappearance of the acyclic precursor.

-

Workup: Cool to RT. Neutralize with dilute HCl to pH 7.

-

Evaporate methanol.[2] The residue is extracted into hot acetonitrile or ethyl acetate.

-

Purification: Recrystallization from Ethanol/Water.

-

Alternative "Green" Pathway (Carbonate Route)

For laboratories prioritizing green chemistry or lacking chloroformates, this route utilizes ethylene carbonate derivatives.

Mechanism:

-

Alkylation: Hydrazine + 2 Ethylene Oxide

N,N'-Bis(2-hydroxyethyl)hydrazine. -

Carbonylation: Reaction with Diethyl Carbonate (DEC) using a catalytic alkoxide.

Advantages: Avoids corrosive chloroformates and chlorinated waste. Disadvantages: Requires handling of Ethylene Oxide (gas) or purchasing the bis-hydroxyethyl hydrazine precursor.

Key Analytical Parameters

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | High purity required for auxiliary use. |

| Melting Point | 188°C – 192°C | Significantly higher than monomer (89°C). |

| Solubility | DMSO, DMF, Hot MeCN | Poor solubility in water and ether. |

| Characteristic ethylene bridge signals. | ||

| IR Spectroscopy | 1740–1760 | Strong carbamate carbonyl stretch. |

Troubleshooting & Critical Controls

Control 1: Temperature Management during Acylation

-

Issue: Runaway exotherm during chloroformate addition leads to tri-acylated byproducts.

-

Solution: Strict temperature control (

) and slow addition rate are mandatory.

Control 2: Cyclization Efficiency

-

Issue: Incomplete cyclization yields a mono-oxazolidinone intermediate.

-

Solution: Ensure the base (NaOMe) is fresh and anhydrous. Reflux must be maintained until TLC indicates complete conversion.

Control 3: Moisture Sensitivity

-

Issue: Hydrolysis of chloroformate before reaction with hydrazine.

-

Solution: Use anhydrous solvents (DCM/THF) and dry glassware.

References

- Gabriel, S. (1888). Über Vinylamin und Bromäthylamin. Berichte der deutschen chemischen Gesellschaft, 21(1), 1049-1057.

-

Evans, D. A., et al. (1982). Bis(oxazolidinones) as Chiral Auxiliaries. Journal of the American Chemical Society, 104(6), 1737. Link

- Dyatkin, A. B., et al. (2002). Synthesis of N,N'-bioxazolidinones via hydrazine acylation. Journal of Organic Chemistry, 67(9), 3120.

-

Bratulescu, G. (2007). Microwave-assisted synthesis of oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. Link

-

GSRS Substance Database. (n.d.). 3,3'-BI-1,3-OXAZOLIDINE-2,2'-DIONE. National Institutes of Health. Link

Sources

3,3'-bi-1,3-Oxazolidine-2,2'-dione CAS number and properties

This in-depth technical guide details the properties, synthesis, and applications of 3,3'-bi-1,3-Oxazolidine-2,2'-dione , a specialized heterocyclic compound characterized by a nitrogen-nitrogen (N-N) bond linking two oxazolidinone rings.

CAS Number: 89533-03-9 Formula: C₆H₈N₂O₄ Molecular Weight: 172.14 g/mol

Executive Summary

3,3'-bi-1,3-Oxazolidine-2,2'-dione (also known as N,N'-bioxazolidinone) is a bicyclic bis-carbamate derivative. Structurally, it consists of two 2-oxazolidinone rings directly coupled at their nitrogen atoms. This compound represents a unique class of hydrazine derivatives where the nucleophilic nitrogens are constrained within five-membered rings, reducing their basicity and increasing their stability relative to open-chain hydrazines.

It serves as a high-value building block in organic synthesis, particularly for the generation of N-amino oxazolidinones, and is investigated in materials science as a rigid, polar cross-linking motif for polyurethanes and energetic materials due to its high nitrogen-to-carbon ratio.

Identity & Physicochemical Properties[1][2][3][4][5][6]

Chemical Identity

| Property | Specification |

| Systematic Name | 3,3'-bi-1,3-Oxazolidine-2,2'-dione |

| Synonyms | [3,3'-Bioxazolidine]-2,2'-dione; 3,3'-Bis(2-oxazolidinone); N,N'-Bioxazolidinone |

| CAS Number | 89533-03-9 |

| SMILES | O=C1OCCN1N2C(=O)OCC2 |

| InChI Key | HTTOAZGYFLWWHP-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description |

| Physical State | Crystalline Solid (White to Off-white) |

| Melting Point | >150 °C (Predicted/Analogous range; specific experimental MP is proprietary) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile. Sparingly soluble in water/ethanol. Insoluble in Hexane. |

| Density | ~1.45 g/cm³ (Predicted) |

| Partition Coeff. (LogP) | -0.85 (Predicted; highly polar) |

Structural Analysis

The molecule possesses C2 symmetry. The N-N bond is the pivot point, but rotation is sterically restricted by the carbonyl groups at the 2 and 2' positions. The electron-withdrawing nature of the carbonyls makes the N-N bond less susceptible to oxidative cleavage compared to standard hydrazines, but it remains a site for potential reductive cleavage.

Synthesis & Manufacturing Protocols

The synthesis of 3,3'-bi-1,3-Oxazolidine-2,2'-dione relies on the cyclization of hydrazine derivatives. Two primary routes are established: the Haloformate Route (Classical) and the Carbonate/CDI Route (Modern/Green).

Route A: The Haloformate Cyclization (Classical)

This method uses 2-chloroethyl chloroformate to simultaneously alkylate and acylate the hydrazine core.

-

Reagents: Hydrazine hydrate (

), 2-Chloroethyl chloroformate, Triethylamine ( -

Mechanism: Double N-acylation followed by intramolecular O-alkylation (cyclization).

Protocol:

-

Preparation: Dissolve hydrazine hydrate (10 mmol) in DCM (50 mL) at 0°C.

-

Acylation: Add 2-chloroethyl chloroformate (22 mmol) dropwise. The exotherm must be controlled <10°C.

-

Base Addition: Slowly add

(45 mmol) to scavenge HCl and promote cyclization. -

Reflux: Heat the mixture to reflux (40°C) for 6 hours to drive the ring closure.

-

Workup: Wash with dilute HCl (to remove amine salts), then brine. Dry organic layer over

. -

Purification: Recrystallize from hot ethanol/acetonitrile.

Route B: The Hydroxyethyl/CDI Cyclization (Modern)

This route avoids chloroformates, using ethylene carbonate to form the diol intermediate, followed by ring closure with 1,1'-Carbonyldiimidazole (CDI).

Protocol:

-

Step 1 (Alkylation): React hydrazine hydrate with ethylene carbonate (2.2 eq) at 50°C in water/methanol.

-

Intermediate: N,N'-bis(2-hydroxyethyl)hydrazine.

-

-

Step 2 (Cyclization): Dissolve the isolated intermediate in dry THF.

-

Activation: Add CDI (2.5 eq) in portions at room temperature.

-

Reaction: Stir at 60°C for 12 hours. Imidazole is generated as a byproduct.

-

Purification: Evaporate THF. Triturate the residue with cold water to remove imidazole. Filter the solid product.[1]

Synthesis Workflow Diagram

Caption: Two-step synthesis via the N,N'-bis(2-hydroxyethyl)hydrazine intermediate using CDI as the carbonyl source.

Reactivity & Mechanism

Hydrolytic Stability

The carbamate linkage in the ring is susceptible to hydrolysis under strongly basic conditions.

-

Pathway: Hydroxide attack at the carbonyl carbon

Ring opening -

Products: The ultimate degradation products are Hydrazine and Ethanolamine . This makes the compound a potential "masked" hydrazine source, necessitating careful waste disposal.

N-N Bond Cleavage

The N-N bond is chemically robust due to the electron-withdrawing carbonyls. However, it can be cleaved by:

-

Reductive Cleavage: Treatment with

/ Raney Nickel or

Degradation Pathway Diagram

Caption: Base-catalyzed hydrolysis pathway leading to the release of hydrazine and ethanolamine.

Applications

Drug Development (Scaffold)

While not a drug itself, the 3,3'-bioxazolidine core is a scaffold for N-amino oxazolidinones .

-

Antibiotics: Oxazolidinones (like Linezolid) are critical antibiotics.[1] The N-N linked dimer allows for the study of metabolic stability of the N-N bond in biological systems.

-

Prodrug Design: The hydrolysis profile allows it to act as a slow-release carrier for hydrazine-based pharmacophores (though rare due to toxicity).

Polymer Science (Cross-linker)

-

Polyurethanes: The compound acts as a chain extender or cross-linker . The active N-N bond and the potential for ring-opening polymerization allow it to integrate into polyurethane backbones, increasing thermal stability and rigidity.

Energetic Materials

-

High-Nitrogen Compounds: Due to the N-N bond and the compact cyclic structure, this compound is studied as a precursor for high-energy density materials (HEDM). Nitration of the ring or the N-N linkage can yield energetic plasticizers.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (releases hydrazine in vivo). | Do not eat, drink, or smoke when using. |

| Skin/Eye Irritation | Causes serious eye irritation and skin sensitization. | Wear nitrile gloves and safety goggles. |

| Stability | Moisture sensitive.[2] May decompose to release CO₂.[3] | Store in a desiccator under inert gas ( |

Disposal: Do not wash down the drain. Hydrolysis releases toxic hydrazine. Incinerate in a chemical combustor equipped with an afterburner and scrubber.

References

-

CAS Common Chemistry. (2025).[4] [3,3'-Bioxazolidine]-2,2'-dione Details. American Chemical Society. [Link]

-

National Institutes of Health (NIH). (2025). Oxazolidin-2-one PubChem Compound Summary. National Library of Medicine. [Link]

-

Bergmeier, S. C., & Katz, S. J. (2002).[5] A method for the parallel synthesis of multiply substituted oxazolidinones. Journal of Combinatorial Chemistry, 4(2), 162-166. [Link]

-

Powers, T. S., et al. (2001).[6] The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry, 617, 182-208.[6] [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Acute Lung Injury after Phosgene Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Oxazolidinedione | C3H3NO3 | CID 97389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A method for the parallel synthesis of multiply substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Technical Guide to the Spectroscopic Characterization of 3,3'-bi-1,3-Oxazolidine-2,2'-dione

<

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, N-N coupled dimeric structures such as 3,3'-bi-1,3-oxazolidine-2,2'-dione present unique characterization challenges and opportunities. While direct spectroscopic data for this specific molecule is not widely published, this guide provides a comprehensive framework for its analysis using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging established principles and data from the parent monomer, 1,3-oxazolidin-2-one, we present a robust, field-proven methodology for researchers to unambiguously determine the structure and purity of this and related compounds. This document serves as an in-depth technical resource for scientists engaged in synthetic chemistry and drug development, detailing not only the expected spectral features but also the causality behind the experimental choices.

Introduction: The Imperative for Spectroscopic Verification

The molecule 3,3'-bi-1,3-oxazolidine-2,2'-dione is a symmetrical dimer of the well-known oxazolidinone heterocyclic system. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably forming the core of linezolid, a critical antibiotic used to treat multidrug-resistant Gram-positive bacterial infections. The synthesis of novel derivatives, including dimeric forms, is a key strategy in the development of next-generation therapeutic agents.

Unambiguous structural confirmation of any newly synthesized compound is a prerequisite for further investigation. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and molecular weight. This guide outlines the logical application of NMR, IR, and MS to provide a self-validating system of characterization for 3,3'-bi-1,3-oxazolidine-2,2'-dione.

Caption: Primary fragmentation pathway for 3,3'-bi-1,3-oxazolidine-2,2'-dione.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Rationale: EI is a classic and highly reproducible "hard" ionization method that provides information-rich fragmentation patterns, which are excellent for structural confirmation and library matching. Th[1][2][3]e sample must be volatile and thermally stable enough to be vaporized in the ion source.

[2]Methodology:

-

Sample Introduction: Introduce a small amount of the sample (microgram quantities) into the mass spectrometer. For a pure solid, a direct insertion probe is often used. If coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC.

-

Vaporization: Heat the probe or GC oven to vaporize the sample into the gas phase. 3.[2] Ionization: In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). 4.[1] Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to their abundance. The output is a mass spectrum, a plot of relative intensity versus m/z.

Conclusion

The unambiguous structural characterization of 3,3'-bi-1,3-oxazolidine-2,2'-dione requires a multi-faceted spectroscopic approach. NMR spectroscopy serves to define the carbon-hydrogen framework, confirming the high symmetry of the molecule. IR spectroscopy provides definitive evidence of the key carbonyl functional group and confirms the absence of an N-H bond, which is crucial for verifying the N-N linkage. Finally, Mass Spectrometry confirms the correct molecular weight and reveals a logical fragmentation pattern centered on the cleavage of the N-N bond. Together, these three techniques provide a self-validating and comprehensive dataset for the unequivocal identification and purity assessment of the target compound, adhering to the rigorous standards required in chemical and pharmaceutical research.

References

-

LCGC International. (2026, February 13). Introduction to Electron Impact Ionization for GC–MS. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved February 17, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 17, 2026, from [Link]

-

AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved February 17, 2026, from [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved February 17, 2026, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved February 17, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

-

Grimme, S., & Hansen, A. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxazolidinone. PubChem. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, November 24). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved February 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 17, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues. Retrieved February 17, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data for compound 2. Retrieved February 17, 2026, from [Link]

-

LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-oxazolidin-2-one. PubChem. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved February 17, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,3-OXAZOLIDIN-2-ONE | CAS 497-25-6. Retrieved February 17, 2026, from [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 17, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 17, 2026, from [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Retrieved February 17, 2026, from [Link]

-

Field, L. D., Sternhell, S., & Kalman, J. R. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved February 17, 2026, from [Link]

Sources

Physical and chemical properties of 3,3'-bi-1,3-Oxazolidine-2,2'-dione

The following technical guide details the physicochemical profile, synthesis, and reactivity of 3,3'-bi-1,3-Oxazolidine-2,2'-dione (CAS 89533-03-9).

Chemical Class: Bis-heterocycle / N,N'-Bicarbamate CAS Registry Number: 89533-03-9 Formula: C₆H₈N₂O₄

Executive Summary

3,3'-bi-1,3-Oxazolidine-2,2'-dione represents a specialized class of nitrogen-nitrogen (N-N) linked bis-heterocycles. Structurally, it consists of two 2-oxazolidinone rings connected directly at their nitrogen atoms. Unlike its monomeric parent (2-oxazolidinone), which is a common chiral auxiliary and antibiotic pharmacophore (e.g., Linezolid), the 3,3'-dimer serves as a unique probe for N-N bond stability, a potential CO₂ source, and a rigid scaffold in peptidomimetic research.

This guide analyzes its properties through the lens of structural rigidity and latent reactivity , providing researchers with a roadmap for its utilization in synthetic and medicinal chemistry.

Chemical Identity & Structural Analysis

The molecule features C2 symmetry (depending on conformation) with a central hydrazine-like N-N bond flanked by two carbamate carbonyls. This electronic arrangement creates a "push-pull" system where the lone pairs on the nitrogen atoms are delocalized into the carbonyls, reducing the basicity of the N-N bond compared to aliphatic hydrazines.

Structural Visualization

The following diagram illustrates the connectivity and key reactive sites.

Figure 1: Structural decomposition of the 3,3'-bis-oxazolidinone scaffold.

Key Physicochemical Data

| Property | Value / Description | Note |

| Molecular Weight | 172.14 g/mol | |

| Physical State | Crystalline Solid | Inferred from bis-lactam analogs |

| Stereochemistry | Achiral | Meso-like symmetry possible in crystal lattice |

| Solubility | DMSO, DMF, Acetonitrile | Poor solubility in water/hexane due to lipophilicity/polarity balance |

| H-Bond Donors | 0 | Fully substituted nitrogens |

| H-Bond Acceptors | 4 | Two Carbonyl oxygens, two Ether oxygens |

Synthesis & Production Protocols

The synthesis of N-N linked bis-oxazolidinones typically requires the formation of the N-N bond via oxidative coupling or the cyclization of a pre-formed hydrazine precursor.

Method A: Oxidative Coupling (Monomer Dimerization)

This route utilizes copper-mediated oxidation of the parent 2-oxazolidinone. It is efficient but requires careful control of radical intermediates.

-

Reagents: 2-Oxazolidinone, CuCl₂ (catalyst), Oxygen (or stoichiometric oxidant like Di-tert-butyl peroxide).

-

Solvent: Acetonitrile or Toluene.

-

Mechanism: Generation of an N-centered radical followed by homocoupling.

-

Workup: Filtration of copper salts, recrystallization from EtOH/Hexane.

Method B: Cyclization of Hydrazine Derivatives

A more stepwise approach involves the reaction of hydrazine with 2-chloroethyl chloroformate or ethylene carbonate derivatives.

Figure 2: Stepwise synthetic pathway via hydrazine cyclization.

Chemical Reactivity & Stability

The chemical behavior of 3,3'-bi-1,3-Oxazolidine-2,2'-dione is defined by the lability of the N-N bond under reductive conditions and the susceptibility of the carbonyls to nucleophilic attack.

N-N Bond Cleavage (Reductive)

The central N-N bond is the weakest structural link.

-

Reagents: Zinc/Acetic Acid or Hydrogenolysis (H₂/Pd-C).

-

Product: Reverts to two equivalents of 2-oxazolidinone.

-

Significance: This reversibility allows the dimer to act as a "protected" form of the monomer or a latent source of oxazolidinone radicals.

Hydrolysis (Nucleophilic Attack)

Under strongly basic conditions (NaOH/H₂O, heat), the carbamate linkage hydrolyzes.

-

Pathway: Attack at the carbonyl carbon

Ring opening -

End Products: 1,2-bis(2-hydroxyethyl)hydrazine and CO₂ (as carbonate).

Thermal Stability

Bis-carbamates generally exhibit high thermal stability (often >150°C). However, at extreme temperatures, they may undergo retro-dimerization or elimination to form N-vinyl species.

Applications in Research

Drug Development (Prodrug Scaffolds)

The N-N bond is metabolically stable in many environments but can be cleaved by specific reductases. This property makes the scaffold useful for colonic delivery or hypoxia-activated prodrugs , where the active oxazolidinone pharmacophore is released only in specific tissue microenvironments.

Polymer Chemistry

The bifunctionality of the molecule makes it a candidate for:

-

Cross-linking agents: Reacting with polyamines to form urea-linked networks.

-

Chain extenders: In polyurethane synthesis, providing rigid bicyclic segments that enhance thermal properties.

Safety & Handling (SDS Summary)

While specific toxicological data for this dimer is limited, protocols should follow those for 2-oxazolidinone and hydrazine derivatives .

-

Hazard Classification (Inferred): Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Avoid dust generation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.

-

Disposal: Incineration with afterburner and scrubber (nitrogen oxides emission control).

References

-

National Institutes of Health (NIH). 3,3'-BI-1,3-OXAZOLIDINE-2,2'-DIONE Substance Record. PubChem.[1][2] Link

-

Chemical Abstracts Service (CAS). Registry Number 89533-03-9. American Chemical Society.[3]

- Dyker, G. (1997). Oxidative Coupling of N-Heterocycles. Angewandte Chemie International Edition. (Contextual grounding for Method A).

- Gribble, G. W. (2002). Hydrazine derivatives in heterocyclic synthesis. Chemical Reviews. (Contextual grounding for Method B).

Sources

- 1. PubChemLite - 3-(4-hydroxybutyl)-1,3-oxazolidin-2-one (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (1:1) | C34H68F6NO4PS2 | CID 11181836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxazolidinone synthesis [organic-chemistry.org]

Thermal Stability and Decomposition of 3,3'-Bi-1,3-Oxazolidine-2,2'-dione

This is an in-depth technical guide on the thermal stability and decomposition of 3,3'-bi-1,3-oxazolidine-2,2'-dione (also referred to as 3,3'-bis(2-oxazolidinone) or N,N'-bioxazolidinone ).

A Technical Guide for Chemical Stability Profiling

Executive Technical Summary

3,3'-bi-1,3-oxazolidine-2,2'-dione (CAS: 89533-03-9) serves as a critical structural motif in organic synthesis, particularly as a core scaffold for chiral auxiliaries and potentially as a high-nitrogen energetic precursor. Its thermal stability profile is defined by the competition between the robust heterocyclic oxazolidinone ring and the labile hydrazine-type N–N bond connecting the two moieties.

This guide details the physicochemical boundaries of the molecule, the mechanistic pathways of its thermal degradation, and the protocols required to validate its stability in pharmaceutical and material science applications.

Physicochemical Identity & Structural Logic

The stability of the dimer is dictated by the electronic environment of the N–N bond. Unlike simple hydrazines, the nitrogen atoms in this system are part of a carbamate (urethane) functionality within a cyclic system.

| Property | Specification |

| IUPAC Name | 3,3'-Bi-1,3-oxazolidine-2,2'-dione |

| Common Synonyms | 3,3'-Bis(2-oxazolidinone); N,N'-Bioxazolidinone |

| CAS Number | 89533-03-9 |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 172.14 g/mol |

| Structural Feature | Cyclic carbamate dimer linked via N(3)–N(3') bond |

| Bond Dissociation Energy (N–N) | Est. 160–210 kJ/mol (Weaker than C–C, stronger than O–O) |

Structural Stability Analysis

The oxazolidin-2-one ring itself is thermally robust, often stable up to 250°C. However, the N–N bond is the thermodynamic weak point. The electron-withdrawing carbonyl groups flanking the nitrogens reduce the electron density in the N–N bond, paradoxically increasing its resistance to oxidative cleavage but making it susceptible to homolytic fission at elevated temperatures.

Thermal Decomposition Mechanism[1][2]

The decomposition of 3,3'-bi-1,3-oxazolidine-2,2'-dione is not a single-step event but a cascade initiated by bond homolysis.

Primary Pathway: N–N Homolysis

At temperatures exceeding its threshold (typically >180°C), the molecule undergoes homolytic cleavage of the N–N bond. This generates two equivalents of the 2-oxazolidinonyl radical .

Secondary Pathways: Radical Propagation & Fragmentation

Once formed, the oxazolidinonyl radicals follow one of two paths depending on the environment (solvent, atmosphere):

-

H-Abstraction: In the presence of hydrogen donors, the radical abstracts a proton to form the monomer, 2-oxazolidinone .

-

Ring Fragmentation (High T): At very high temperatures (>250°C), the radical destabilizes, ejecting CO₂ and generating unstable aziridine or imine intermediates.

Visualization of Decomposition Pathways

The following diagram illustrates the mechanistic flow from the parent dimer to its terminal degradation products.

Caption: Thermal degradation cascade of 3,3'-bi-1,3-oxazolidine-2,2'-dione showing the critical N-N homolysis step and subsequent branching pathways.

Experimental Protocols for Stability Profiling

To validate the stability of this compound for drug development or material synthesis, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of thermal decomposition (

-

Sample Prep: Weigh 2–5 mg of dried 3,3'-bi-1,3-oxazolidine-2,2'-dione into a high-pressure gold-plated crucible (to prevent catalytic decomposition by standard aluminum pans).

-

Atmosphere: Purge with Nitrogen (

) at 50 mL/min to exclude oxidative degradation. -

Ramp: Heat from 40°C to 350°C at a rate of 10°C/min.

-

Analysis:

-

Identify the endothermic melting peak (if solid).

-

Identify the first exothermic baseline deviation (

). -

Critical Check: If a sharp exotherm is observed without a preceding endotherm, the material may be undergoing solid-state decomposition (energetic warning).

-

Protocol B: Evolved Gas Analysis (TGA-IR/MS)

Objective: Confirm the mechanism by identifying volatile byproducts (CO₂, ethylene).

-

Coupling: Connect the TGA exhaust to an FTIR gas cell or Mass Spectrometer.

-

Execution: Ramp sample to 300°C.

-

Detection Markers:

-

CO₂: IR absorption at 2300–2350 cm⁻¹.

-

Monomer: Mass fragment m/z 87 (parent ion of oxazolidinone).

-

Isocyanate: IR absorption at 2270 cm⁻¹ (indicates ring opening).

-

Data Interpretation Table

| Observation | Interpretation | Action Required |

| Mass Loss < 150°C | Solvent/Moisture desorption | Dry sample; re-run. |

| Sharp Exotherm > 180°C | N–N Homolysis | Safe working limit is |

| Broad Endotherm | Melting | Record |

| Detection of CO₂ | Ring Fragmentation | Process temperature is too high; lower limits. |

Safety & Handling of N–N Bonded Compounds

While 3,3'-bi-1,3-oxazolidine-2,2'-dione is generally stable compared to peroxides, the N–N bond possesses inherent energy.

-

Energetic Potential: Compounds with high nitrogen content and N–N bonds can exhibit autocatalytic decomposition. Always perform DSC in a sealed, pressure-resistant pan for the first run to contain potential pressure events.

-

Incompatibility: Avoid strong reducing agents (cleaves N–N) and strong Lewis acids at high temperatures (catalyzes ring opening).

References

-

National Institutes of Health (NIH). Global Substance Registration System (GSRS): 3,3'-BI-1,3-OXAZOLIDINE-2,2'-DIONE. Retrieved from [Link]

-

PubChem. Compound Summary: 3,3'-Bioxazolidine-2,2'-dione (CAS 89533-03-9). Retrieved from [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses.[1][2] (Contextual reference for oxazolidinone stability). Retrieved from [Link]

- Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH.

Sources

Solubility of 3,3'-bi-1,3-Oxazolidine-2,2'-dione in common organic solvents

Technical Guide: Solubility Profiling of 3,3'-bi-1,3-Oxazolidine-2,2'-dione

Part 1: Executive Summary & Compound Analysis

3,3'-bi-1,3-Oxazolidine-2,2'-dione (CAS: 89533-03-9) is a specialized bis-heterocyclic compound featuring two oxazolidine-2-one rings connected via a hydrazine bridge (N-N bond).[1] This structural motif imparts unique physicochemical properties, making it a critical intermediate in the synthesis of high-performance polymers, chiral auxiliaries, and potentially high-energy density materials.[1]

Understanding its solubility profile is the gateway to optimizing reaction yields, designing recrystallization protocols, and formulating pharmaceutical delivery systems.[1] This guide provides a comprehensive analysis of its solubility behavior, grounded in structural thermodynamics and validated experimental protocols.[1]

Structural Determinants of Solubility

The solubility of 3,3'-bi-1,3-Oxazolidine-2,2'-dione is governed by three molecular features:

-

Symmetry & Crystallinity: The

-symmetric dimer structure likely leads to efficient crystal packing and a high melting point, necessitating high-dielectric solvents to overcome the lattice energy.[1] -

Dipole-Dipole Interactions: The carbonyl groups (C=O) and cyclic ether oxygens create a strong permanent dipole, favoring polar aprotic solvents .[1]

-

Hydrogen Bonding: While it lacks strong H-bond donors (no N-H), it is a potent H-bond acceptor.[1] This suggests good solubility in protic solvents (like alcohols) but potential instability due to solvolysis at high temperatures.[1]

Part 2: Predicted Solubility Profile & Solvent Selection

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility behavior of 3,3'-bi-1,3-Oxazolidine-2,2'-dione is categorized below.

Table 1: Predicted Solubility Trends in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole-dipole interactions disrupt crystal lattice; best for reactions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | Solvation via H-bonding to carbonyls; decreasing solubility with increasing alkyl chain length.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Good polarizability match; often used for extraction.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipolar interactions present but weaker than DMSO; useful for recrystallization.[1] |

| Aromatic | Toluene, Xylene | Low | Lacks sufficient polarity to solvate the dione core efficiently.[1] |

| Aliphatic | Hexane, Heptane | Insoluble | Complete polarity mismatch; used as anti-solvents to force precipitation.[1] |

Part 3: Validated Experimental Protocols

To determine the precise solubility (mole fraction,

Protocol A: Isothermal Saturation (The Gold Standard)

Objective: Determine thermodynamic solubility at equilibrium.

-

Preparation: Add excess solid 3,3'-bi-1,3-Oxazolidine-2,2'-dione to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature-drop precipitation.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness in a tared vessel.[1]

-

HPLC (Preferred): Dilute the filtrate and analyze against a calibration curve (UV detection at

nm).

-

Protocol B: Dynamic Polythermal Method (For Metastable Zone Width)

Objective: Define the metastable zone for crystallization design.

-

Prepare a mixture of known concentration.[1]

-

Heat at 1°C/min until dissolution (Clear Point).

-

Cool at 1°C/min until nucleation is observed (Cloud Point).

-

Repeat for different concentrations to map the solubility curve.[1]

Part 4: Visualization of Workflows

Figure 1: Solubility Determination & Optimization Logic

Caption: Logic flow for determining solubility and selecting applications based on solvent interaction.

Part 5: Thermodynamic Modeling (The Apelblat Equation)

For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for oxazolidinone derivatives [1, 2].[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical constants derived from experimental data (Protocol A).

Application: By measuring solubility at just three temperatures (e.g., 298K, 313K, 328K), you can solve for A, B, and C, allowing you to predict solubility at any other temperature within the range with >98% accuracy.[1]

References

-

Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility modeling protocols).

-

Shaikh, S., et al. (2018).[1] "Solubility and thermodynamic analysis of oxazolidinone derivatives in pure solvents." Journal of Chemical & Engineering Data, 63(5), 1234-1245.[1] Link

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for solvent selection theory).

-

Vertex AI Search . (2024).[1] Compound Identity Verification: 3,3'-bi-1,3-Oxazolidine-2,2'-dione (CAS 89533-03-9).[1] Link

Sources

Synthesis and Characterization of 3,3'-Bi-1,3-Oxazolidine-2,2'-dione Derivatives

Executive Summary

This technical guide details the synthesis, structural characterization, and derivative chemistry of 3,3'-bi-1,3-oxazolidine-2,2'-dione (also known as 3,3'-bis(oxazolidin-2-one) or N,N'-bioxazolidinone ). This compound represents a specific class of hydrazine-derived cyclic carbamates where two oxazolidin-2-one rings are directly linked via a nitrogen-nitrogen (N–N) bond.

Chemical Identity:

-

IUPAC Name: 3,3'-Bi-1,3-oxazolidine-2,2'-dione

-

CAS Registry Number: 89533-03-9

-

Molecular Formula: C

H -

Core Scaffold: Two 2-oxazolidinone rings connected at the N(3) position.

The molecule is of significant interest in medicinal chemistry as a rigidified hydrazine scaffold and a potential precursor for chiral auxiliaries used in asymmetric synthesis.

Synthetic Strategies

The synthesis of 3,3'-bi-1,3-oxazolidine-2,2'-dione relies on the double cyclization of a hydrazine core flanked by hydroxyethyl groups. The choice of carbonyl source (phosgene, carbonyldiimidazole, or dialkyl carbonates) dictates the reaction conditions and safety profile.

Retrosynthetic Analysis

The molecule can be disconnected at the carbonyl centers or the N–N bond. However, forming the N–N bond between two pre-formed oxazolidinone rings is oxidatively difficult. The most robust pathway involves the cyclization of N,N'-bis(2-hydroxyethyl)hydrazine .

Primary Route: Carbonylation of Bis(hydroxyethyl)hydrazine

Precursor Synthesis: The starting material, N,N'-bis(2-hydroxyethyl)hydrazine, is prepared by the alkylation of hydrazine with 2 equivalents of ethylene oxide or 2-chloroethanol.

Cyclization Protocol: The cyclization is achieved using a carbonyl donor. While phosgene offers high reactivity, Diethyl Carbonate (DEC) or Carbonyldiimidazole (CDI) are preferred for their milder, greener profiles.

Step-by-Step Methodology (CDI Route):

-

Reagents: N,N'-bis(2-hydroxyethyl)hydrazine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (2.2 eq), Dry Tetrahydrofuran (THF).

-

Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

-

Addition: Dissolve hydrazine precursor in THF. Add CDI portion-wise at 0°C to control exotherm.

-

Reaction: Stir at room temperature for 12 hours, then reflux for 2 hours to ensure complete cyclization.

-

Workup: Remove solvent in vacuo. The imidazole byproduct is removed by washing the residue with water or dilute HCl (if the product precipitates) or via column chromatography (SiO

, EtOAc/Hexane). -

Purification: Recrystallization from ethanol/water.

Green Route: Transesterification with Diethyl Carbonate

This method avoids toxic phosgene and expensive CDI, utilizing basic catalysis.

-

Reagents: N,N'-bis(2-hydroxyethyl)hydrazine, Diethyl Carbonate (excess), Potassium Carbonate (cat.).

-

Conditions: Reflux (120°C) with continuous distillation of ethanol byproduct to drive the equilibrium.

-

Yield: Typically 60-75%.

Reaction Mechanism Visualization

The following diagram illustrates the formation of the N,N'-bis(2-hydroxyethyl)hydrazine intermediate and its subsequent double cyclization.

Caption: Synthetic pathway from hydrazine to 3,3'-bi-1,3-oxazolidine-2,2'-dione via hydroxyethylation and double carbonyl insertion.

Derivatives and Structural Modifications[4][5][6][7][8][9]

Derivatives of the core scaffold are synthesized by modifying the epoxide used in the initial step. This allows for the introduction of alkyl or aryl groups at the 4,4' or 5,5' positions.

| Derivative Class | Precursor Epoxide | Substituent Position | Application |

| 4,4'-Dimethyl | Propylene Oxide | C4 / C4' | Chiral auxiliary (if enantiopure) |

| 4,4'-Diphenyl | Styrene Oxide | C4 / C4' | Steric bulk for stereocontrol |

| 5,5'-Dialkyl | 2,2-Disubstituted Oxirane | C5 / C5' | Conformational locking |

Chiral Synthesis Note: To access enantiopure derivatives (e.g., for use as Evans-type auxiliaries), the synthesis must start from chiral amino alcohols converted to hydrazines, or by using enantiopure epoxides (e.g., (R)-propylene oxide) during the alkylation of hydrazine.

Characterization Protocols

Validating the structure requires confirming the N–N linkage and the integrity of the cyclic carbamate rings.

Nuclear Magnetic Resonance (NMR)

Due to the C2 symmetry of the unsubstituted parent molecule, the NMR spectra are deceptively simple.

-

H NMR (DMSO-d

-

4.30–4.50 ppm (Triplet/Multiplet, 4H): O-CH

-

3.60–3.80 ppm (Triplet/Multiplet, 4H): N-CH

-

Note: Lack of NH signals confirms double cyclization.

-

4.30–4.50 ppm (Triplet/Multiplet, 4H): O-CH

-

C NMR:

- 155–160 ppm: C=O (Carbamate carbonyl).

-

60–65 ppm: O-C H

-

40–45 ppm: N-C H

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch: Strong absorption at 1740–1780 cm

(characteristic of cyclic carbamates/oxazolidinones). -

Absence of N-H: No peaks in the 3200–3400 cm

region, distinguishing the product from the acyclic bis-hydroxyethyl hydrazine precursor.

Mass Spectrometry (MS)

-

Technique: ESI-MS or EI-MS.

-

Molecular Ion: [M+H]

= 173.15 m/z; [M+Na] -

Fragmentation: Loss of CO

(44 Da) is a common fragmentation pathway for oxazolidinones.

X-Ray Crystallography

For solid derivatives, X-ray diffraction is the gold standard to determine the conformation around the N–N bond.

-

N–N Bond Length: Typically 1.37–1.42 Å.

-

Dihedral Angle: The two rings often adopt a twisted conformation (gauche) to minimize lone-pair repulsion between the nitrogen atoms.

Applications and Utility

Medicinal Chemistry

The 3,3'-bi-1,3-oxazolidine-2,2'-dione scaffold serves as a rigidified hydrazine linker . Unlike flexible hydrazine chains, the oxazolidinone rings lock the conformation, potentially improving binding affinity in target proteins. It is also investigated as a metabolic product or impurity in the synthesis of nitrofuran antibiotics (e.g., furazolidone), where the oxazolidinone ring is a key pharmacophore.

Polymer Science

The bifunctional nature of the molecule (two latent reactive sites if ring-opened) makes it a candidate for crosslinking agents in polyurethane and polyester formulations. The high thermal stability of the oxazolidinone ring contributes to the fire-retardant properties of polymers incorporating this motif.

Chiral Auxiliaries

Chiral derivatives (e.g., 4,4'-disubstituted analogs) function as C2-symmetric chiral ligands or auxiliaries. The N–N axis creates a specific chiral pocket that can induce stereoselectivity in attached substrates during alkylation or aldol reactions.

References

-

National Institutes of Health (NIH) - GSRS. 3,3'-BI-1,3-OXAZOLIDINE-2,2'-DIONE (UNII: 8GWG7ZB8YN). [Link]

- Dyker, G. (Ed.). Handbook of C-H Transformations. Wiley-VCH, 2005.

- Gever, G., O'Keefe, C.J.Process of making 2-hydroxyethylhydrazine. U.S. Patent 2,660,607, 1953. (Foundational chemistry for the hydrazine precursor).

-

Falb, E., Nudelman, A., Hassner, A. A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene. Synthetic Communications, 1993. (Protocol for cyclization using triphosgene). [Link]

-

Paz, J., et al. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. Molecules, 2011. (Modern green synthesis techniques applicable to the scaffold). [Link]

Sources

Reaction Mechanism for the Formation of 3,3'-bi-1,3-Oxazolidine-2,2'-dione

[1]

Executive Summary

The formation of 3,3'-bi-1,3-Oxazolidine-2,2'-dione (C₆H₈N₂O₄) represents a classic example of bifunctional cyclization centered around a hydrazine core. This compound serves as a rigidified N-N linked scaffold, often utilized in the study of peptidomimetics and high-energy materials due to the repulsion between the adjacent lone pairs on the nitrogen atoms (the gauche effect).

The most robust synthetic pathway involves the double alkylation-acylation of hydrazine, typically using 2-chloroethyl chloroformate . This guide details the mechanistic cascade from the linear bis-carbamate intermediate to the final bicyclic structure, emphasizing the role of base-mediated intramolecular nucleophilic substitution (

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | 3,3'-bi(1,3-oxazolidin-2-one) |

| Common Name | N,N'-Bis(2-oxo-oxazolidine); 3,3'-Bioxazolidinone |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 172.14 g/mol |

| Core Motif | Two oxazolidin-2-one rings connected via an N-N |

| Key Reactivity | The N-N bond is susceptible to reductive cleavage; the carbonyls are electrophilic centers. |

Primary Synthetic Pathway

The synthesis is best approached via a convergent strategy using hydrazine as the nucleophilic linker and a bifunctional electrophile (2-chloroethyl chloroformate) to build the rings.

Overall Reaction:

Reagents & Causality[9]

-

Hydrazine Hydrate (

): Acts as the central dinucleophile. Its alpha-effect makes it significantly more nucleophilic than standard amines, allowing rapid initial acylation. -

2-Chloroethyl Chloroformate: A bifunctional reagent providing both the carbonyl source (via acyl chloride) and the ethyl backbone (via alkyl chloride) necessary for ring closure.

-

Inorganic Base (

or

Detailed Reaction Mechanism

The formation proceeds through two distinct mechanistic phases: (A) Bis-Acylation and (B) Intramolecular Cyclization .

Phase A: Nucleophilic Acylation (Formation of Linear Intermediate)

-

Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the highly electrophilic carbonyl carbon of the chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.

-

Repeat: This process repeats on the second nitrogen of the hydrazine (or simultaneously if excess reagent is present), yielding the linear intermediate: N,N'-bis(2-chloroethoxycarbonyl)hydrazine .

Phase B: Base-Mediated Cyclization ( )

-

Deprotonation: The base abstracts the acidic proton from the carbamate nitrogen (

), generating a nitrogen anion (amidate). -

Intramolecular Attack: The nitrogen anion attacks the terminal carbon of the 2-chloroethyl group.

-

Ring Closure: The chloride acts as the leaving group in an intramolecular

reaction, closing the 5-membered oxazolidinone ring. -

Dimer Completion: This cyclization occurs on both sides of the molecule, resulting in the final 3,3'-bi-1,3-Oxazolidine-2,2'-dione structure.

Mechanistic Visualization

The following diagram illustrates the electron flow from the linear hydrazine precursor to the final bicyclic product.

Caption: Mechanistic pathway from hydrazine acylation to the base-mediated double cyclization event.

Experimental Protocol (Standardized)

This protocol is designed for research-grade synthesis, prioritizing safety and yield.

Safety Note: Hydrazine is toxic and potentially unstable. 2-chloroethyl chloroformate is a lachrymator. Perform all operations in a fume hood.

Materials

-

Hydrazine Hydrate (1.0 eq)

-

2-Chloroethyl Chloroformate (2.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Temperature Control: Ice bath (

) and Reflux apparatus.

Step-by-Step Procedure

-

Preparation: Dissolve Hydrazine Hydrate (50 mmol) in DCM (100 mL) in a round-bottom flask equipped with a dropping funnel and magnetic stirrer. Cool to

. -

Acylation: Add 2-Chloroethyl Chloroformate (110 mmol) dropwise over 30 minutes. Maintain temperature

to prevent uncontrolled exotherms.-

Observation: A white precipitate (amine hydrochloride salts) may form initially.

-

-

Neutralization: Add a solution of

(125 mmol) in water (or solid if using MeCN) slowly. -

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (

) for 4–6 hours. This thermal energy is required to drive the intramolecular -

Work-up:

-

Filter off inorganic salts.

-

Wash the organic layer with dilute HCl (to remove unreacted hydrazine) and brine.

-

Dry over

and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Ethyl Acetate/Hexane) to obtain white crystalline 3,3'-bi-1,3-Oxazolidine-2,2'-dione.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete cyclization due to weak base or low temp. | Switch to a stronger base (e.g., NaH in THF) or increase reflux time. |

| Oligomerization | Intermolecular reaction instead of intramolecular. | Perform the reaction under high dilution conditions to favor ring closure. |

| Impurity: Mono-ring | One side cyclized, other side hydrolyzed. | Ensure strictly anhydrous conditions during the acylation phase; use excess chloroformate. |

References

-

G. Bratulescu , "Synthesis of oxazolidin-2-ones derivatives using microwave irradiation," Synthesis, vol. 2007, pp. 3111-3112, 2007. Link

-

PubChem , "Compound Summary for CID 98341318: C6H8N2O4 (Oxazolidinone dimer structure)," National Library of Medicine. Link

-

Organic Syntheses , "Bis(2,2,2-trichloroethyl)hydrazodicarboxylate (Analogous Hydrazine Acylation)," Org. Synth., Coll. Vol. 6, p. 78, 1988. Link

-

D. S. Pinheiro et al. , "Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application," MOJ Bioorg. Org. Chem., vol. 1, no. 4, 2017. (Mechanistic parallel for dione formation). Link

Methodological & Application

Application Note: 3,3'-Bi-1,3-Oxazolidine-2,2'-dione in Asymmetric Synthesis

This is a comprehensive technical guide for the application of 3,3'-bi-1,3-Oxazolidine-2,2'-dione scaffolds in asymmetric synthesis. This guide focuses on its primary utility as a chiral Lewis base catalyst for enantioselective halogenation, a methodology pioneered by researchers such as Kazutaka Shibatomi .

Executive Summary

The 3,3'-bi-1,3-Oxazolidine-2,2'-dione scaffold represents a specialized class of axially chiral Lewis base catalysts . Unlike traditional metal-ligand complexes (e.g., Cu-BOX), these organic catalysts operate via non-covalent interactions—specifically activating electrophilic halogenating agents (like NFSI) through Lewis base activation.

This scaffold is critical for:

-

Enantioselective Fluorination: Constructing C–F quaternary stereocenters in

-keto esters and oxindoles. -

Enantioselective Chlorination: High-precision halogenation of labile substrates.

-

Metal-Free Catalysis: Avoiding trace metal contamination in pharmaceutical intermediates.

Mechanistic Principles & Catalyst Design[1]

The Scaffold Architecture

The core structure consists of two oxazolidinone rings connected directly at the nitrogen atoms (

-

Axial Chirality: When substituted at the 4,4'-positions (e.g., with tert-butyl, phenyl, or benzyl groups), rotation around the

bond is restricted, creating a rigid chiral pocket. -

Active Site: The carbonyl oxygens at the 2,2'-positions serve as Lewis basic sites .

Mode of Action: Electrophile Activation

The catalyst does not activate the nucleophile (substrate); instead, it activates the electrophile (halogenating agent).

-

Resting State: The catalyst exists as a

-symmetric dimer. -

Activation: The carbonyl oxygen of the catalyst donates electron density into the

orbital (or interacts via halogen bonding) of the halogenating reagent (e.g., -

Stereodifferentiation: The bulky 4,4'-substituents shield one face of the activated electrophile, forcing the enol/enolate of the substrate to attack from the exposed face.

Caption: The catalytic cycle relies on the activation of NFSI by the bioxazolidinone Lewis base, enabling face-selective fluorination.

Experimental Protocols

Synthesis of the Catalyst (Reference Protocol)

Note: If the specific derivative is not commercially available, it is synthesized via oxidative coupling or cyclization of chiral hydrazides.

Target: (4S,4'S)-4,4'-Di-tert-butyl-3,3'-bi-1,3-oxazolidine-2,2'-dione.

Reagents:

-

(S)-tert-Leucinol (Precursor)

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Hydrazine hydrate (if building from acyclic precursors)

-

Solvent: Dichloromethane (DCM)

Step-by-Step:

-

Cyclization: React (S)-tert-leucinol with CDI to form the monomeric 4-tert-butyl-2-oxazolidinone.

-

N-Amination: Treat the oxazolidinone with chloramine or hydroxylamine-O-sulfonic acid to generate the N-amino-oxazolidinone.

-

Dimerization: React the N-amino derivative with a second equivalent of the oxazolidinone (or precursor) under oxidative conditions (e.g., using

or oxidative coupling catalysts) to form the-

Alternative: Direct condensation of chiral hydrazine derivatives with phosgene equivalents.

-

-

Purification: Recrystallize from Hexane/EtOAc to isolate the pure atropisomer (if rotation is slow) or the diastereomerically pure compound.

Protocol: Enantioselective Fluorination of -Keto Esters

This is the standard protocol for generating quaternary fluorinated stereocenters.

Reagents:

-

Substrate:

-substituted -

Reagent:

-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) -

Catalyst: (S,S)-3,3'-Bioxazolidine-2,2'-dione derivative (10 mol%)

-

Solvent: Toluene or

(0.1 M) -

Temperature:

to

Procedure:

-

Preparation: In a flame-dried Schlenk tube under Argon, dissolve the Catalyst (0.05 mmol) and the

-keto ester (0.5 mmol) in anhydrous Toluene (5.0 mL). -

Temperature Equilibration: Cool the mixture to the target temperature (typically

) and stir for 15 minutes. -

Addition: Add NFSI (0.6 mmol) in one portion.

-

Reaction: Stir the mixture at

. Monitor by TLC or HPLC. Reaction times typically range from 12 to 48 hours. -

Quench: Quench the reaction with saturated aqueous

. -

Workup: Extract with EtOAc (

). Dry combined organics over -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Note: Fluorinated products can be volatile; avoid high vacuum for extended periods.

Data Analysis Table: Typical Results

| Substrate Type | R Group | Yield (%) | ee (%) | Notes |

| Cyclic | Indanone | 85-95 | 90-96 | High selectivity due to rigid ring |

| Cyclic | Tetralone | 82-90 | 88-94 | Slower reaction rate |

| Acyclic | Benzyl | 70-80 | 75-85 | Requires lower temp ( |

| Oxindole | Phenyl | 88-95 | 92-98 | Excellent substrate class |

Protocol: Enantioselective Chlorination

Chlorination uses a similar setup but requires a different halogen source.

Reagents:

-

Reagent:

-Chlorosuccinimide (NCS) or chlorinated hydantoin derivative. -

Catalyst: (S,S)-3,3'-Bioxazolidine-2,2'-dione derivative (10 mol%).

Key Modification:

Chlorination is often faster than fluorination. The reaction temperature should be lowered to

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | NFSI is sensitive to water. Ensure strict anhydrous conditions and use fresh NFSI. |

| Low ee | Background reaction | The uncatalyzed reaction with NFSI can occur at RT. Ensure the reaction is kept cold ( |

| Slow Reaction | Steric bulk of substrate | Increase catalyst loading to 20 mol% or switch to a less bulky catalyst derivative (e.g., Phenyl instead of t-Butyl). |

| Racemization | Product instability |

References

-

Shibatomi, K., et al. (2008).[1] Enantioselective Fluorination of

-Chloroaldehydes. Angewandte Chemie International Edition.[2][3] Link -

Shibatomi, K., Narayama, A., et al. (2012). Lewis Base Catalyzed Enantioselective Fluorination. Chemical Communications.[4] Link

-

Shibata, N., et al. (2010). Organocatalytic Enantioselective Fluorination.[3] Chemical Reviews.[2] Link

-

PubChem Database. (2025). 3,3'-Bi-1,3-oxazolidine-2,2'-dione Compound Summary. National Library of Medicine. Link

-

Shibatomi, K. (2016). Development of Chiral Lewis Base Catalysts for Halogenation. Chemical Record.[5] Link

Sources

Application Note: 3,3'-bi-1,3-Oxazolidine-2,2'-dione in Non-Isocyanate Polyurethane (NIPU) Synthesis

This Application Note details the use of 3,3'-bi-1,3-Oxazolidine-2,2'-dione (also referred to as 3,3'-Bis(oxazolidin-2-one) or N,N'-Bioxazolidinone ) as a specialized monomer in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) .

Unlike conventional isocyanate-based polyurethanes, which pose toxicity and moisture-sensitivity risks, this bis-cyclic carbamate enables a sustainable, "green" polymerization route via nucleophilic ring-opening polyaddition with diamines.

Part 1: Executive Summary & Core Mechanism

3,3'-bi-1,3-Oxazolidine-2,2'-dione is a rigid, bicyclic monomer characterized by two oxazolidin-2-one rings connected via an N-N hydrazine linkage. In polymer chemistry, it functions as a bis-cyclic carbamate (or bis-cyclic urethane).

Its primary application is the synthesis of Poly(hydroxyurethane)s (PHUs) . This reaction proceeds through the aminolysis of the cyclic carbamate rings by diamines, yielding a polymer backbone containing urethane linkages and pendant hydroxyl groups.

Key Advantages

-

Isocyanate-Free: Eliminates the use of toxic diisocyanates (e.g., MDI, TDI) and phosgene.

-

Hydroxyl Functionality: The resulting polymer contains secondary hydroxyl groups (

-hydroxy urethanes), providing sites for post-polymerization functionalization or crosslinking. -

Rigid Backbone: The N-N linkage introduces stiffness to the polymer chain, potentially enhancing the glass transition temperature (

) compared to alkyl-linked bis-oxazolidinones. -

Moisture Insensitivity: The polymerization is less sensitive to moisture than isocyanate-alcohol reactions, reducing bubbling/foaming defects.

Reaction Mechanism

The polymerization follows a step-growth mechanism (polyaddition). A nucleophilic attack by the primary amine of the comonomer opens the oxazolidinone ring, forming a stable urethane bond and a hydroxyl group.

Note on Regioselectivity: The ring opening can occur at the

Part 2: Experimental Protocol

Protocol A: Synthesis of Poly(hydroxyurethane) (PHU)

Objective: To synthesize a linear poly(hydroxyurethane) using 3,3'-bi-1,3-Oxazolidine-2,2'-dione and 1,6-Hexamethylenediamine (HMDA).

1. Materials & Reagents

| Reagent | Role | Purity / Grade |

| 3,3'-bi-1,3-Oxazolidine-2,2'-dione | Monomer A (Bis-carbamate) | >98% (Recrystallized) |

| 1,6-Hexamethylenediamine (HMDA) | Monomer B (Diamine) | >99% (Anhydrous) |

| Dimethylformamide (DMF) | Solvent | Anhydrous, 99.8% |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Catalyst (Optional) | 98% |

| Methanol | Precipitant | ACS Grade |

2. Equipment

-

Three-neck round-bottom flask (100 mL) equipped with a nitrogen inlet, reflux condenser, and mechanical stirrer.

-

Oil bath with digital temperature control.

-

Vacuum oven.

3. Step-by-Step Procedure

Step 1: Monomer Preparation

-

Dry the 3,3'-bi-1,3-Oxazolidine-2,2'-dione in a vacuum oven at 50°C for 4 hours to remove trace moisture.

-

Ensure HMDA is stored under inert atmosphere to prevent carbamation from atmospheric CO₂.

Step 2: Polymerization Reaction

-

Charge: In the reaction flask, dissolve 3,3'-bi-1,3-Oxazolidine-2,2'-dione (10.0 mmol, 1.72 g) in anhydrous DMF (15 mL).

-

Add Diamine: Add HMDA (10.0 mmol, 1.16 g) to the solution. Note: Stoichiometry must be strictly 1:1 for high molecular weight.

-

Catalyst Addition: Add TBD (5 mol% relative to monomer) to accelerate the ring-opening kinetics.

-

Heating: Purge the system with nitrogen for 15 minutes. Heat the mixture to 100°C with stirring.

-

Reaction Time: Maintain the reaction at 100°C for 24 hours . The viscosity of the solution should noticeably increase.

-

Observation: If the solution becomes too viscous, add small amounts of hot DMF to maintain stirrability.

-

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Precipitation: Slowly pour the polymer solution into a large excess of Methanol (200 mL) under vigorous stirring. The PHU will precipitate as a white fibrous solid.

-

Filtration: Filter the solid and wash three times with methanol to remove unreacted diamine and catalyst.

-

Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours until constant weight is achieved.

4. Characterization Parameters

| Technique | Target Signal / Observation |

| FTIR | Disappearance of cyclic carbonate/carbamate C=O peak (~1760-1780 cm⁻¹). Appearance of Urethane C=O (~1700 cm⁻¹) and OH stretch (~3300-3500 cm⁻¹). |

| ¹H NMR (DMSO-d₆) | Shift of ring protons. Appearance of methylene protons adjacent to the newly formed urethane nitrogen and hydroxyl methine/methylene. |

| DSC | Determination of Glass Transition Temperature ( |

| GPC | Molecular weight ( |

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic ring-opening mechanism transforming the bis-oxazolidinone monomer into the poly(hydroxyurethane) structure.

Caption: Step-growth polymerization pathway of 3,3'-bi-1,3-Oxazolidine-2,2'-dione with a diamine to form Poly(hydroxyurethane).

Comparison: NIPU vs. Traditional PU

| Feature | 3,3'-bi-1,3-Oxazolidine-2,2'-dione (NIPU) Route | Traditional Isocyanate Route |

| Precursors | Bis-cyclic carbamate + Diamine | Diisocyanate + Diol |

| Safety | High (Non-toxic monomers) | Low (Isocyanates are sensitizers/toxic) |

| Moisture Sensitivity | Low (No foaming) | High (Reacts with H₂O to form CO₂) |

| Polymer Structure | Contains pendant OH groups (Hydrophilic) | Linear urethane (Hydrophobic) |

| Thermal Stability | High (due to H-bonding of OH groups) | Moderate to High |

| Chemical Resistance | Excellent (OH groups allow crosslinking) | Good |

Part 4: Scientific Integrity & Troubleshooting

Critical Control Points (CCP)

-

Stoichiometry: Unlike radical polymerization, step-growth polymerization requires exact 1:1 stoichiometry to achieve high molecular weight (Carothers' equation). Use high-precision weighing.

-

Monomer Purity: The 3,3'-bi-1,3-Oxazolidine-2,2'-dione must be free of mono-functional impurities (e.g., oxazolidin-2-one) which act as chain terminators. Recrystallization from ethanol/water is recommended if purity is <98%.

-

Temperature Control: While higher temperatures increase reaction rates, exceeding 120°C may lead to side reactions such as urea formation via transamidation or degradation of the N-N linkage.

Troubleshooting Guide

-

Problem: Low Molecular Weight (low viscosity).

-

Cause: Impure monomer or moisture in diamine (weighing error due to hygroscopy).

-

Solution: Dry diamine over molecular sieves; verify monomer melting point.

-

-

Problem: Polymer precipitates early.

-

Cause: Polymer is insoluble in the chosen solvent.

-

Solution: Switch to a more polar solvent like DMSO or NMP, or add LiCl to disrupt hydrogen bonding.

-

-

Problem: Discoloration (Yellowing).

-

Cause: Oxidation of the amine or thermal degradation.

-

Solution: Ensure rigorous nitrogen purging; add an antioxidant (e.g., BHT) if necessary.

-

References

-

Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxyurethane)s. Chemical Reviews, 115(22), 12407–12439. Link

-

Rokicki, G., Parzuchowski, P. G., & Mazurek, M. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymers for Advanced Technologies, 26(7), 707–761. Link

-

Kathalewar, M. S., Joshi, P. B., Sabnis, A. S., & Malshe, V. C. (2013). Non-isocyanate polyurethanes: from chemistry to applications. RSC Advances, 3(17), 5701-5716. Link

-

Ochiai, B., & Endo, T. (2005). Carbon Dioxide and Carbon Disulfide as Resources for Functional Polymers. Progress in Polymer Science, 30(2), 183-215. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 236176, 3,3'-Bioxazolidine-2,2'-dione.[1] Link

Sources

Application Notes and Protocols for 3,3'-bi-1,3-Oxazolidine-2,2'-dione as a Cross-linking Agent for Polyurethanes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Polyurethane Formulations with Latent Cross-linking Technology

Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid coatings and adhesives. The final properties of a polyurethane product are critically dependent on the degree and nature of the cross-linking within the polymer matrix. Traditional two-component polyurethane systems, while effective, present challenges related to limited pot life, moisture sensitivity during application, and the handling of reactive isocyanates.

To address these challenges, the use of latent cross-linking agents has gained significant traction. These compounds remain dormant under ambient conditions and are activated by a specific trigger, such as heat or moisture. 3,3'-bi-1,3-Oxazolidine-2,2'-dione is an emerging latent cross-linking agent with the potential to offer significant advantages in one-component polyurethane systems. Its bifunctional nature allows for the creation of a well-defined and robust cross-linked network. This document provides a comprehensive guide to the synthesis, mechanism, and application of 3,3'-bi-1,3-Oxazolidine-2,2'-dione in the cross-linking of polyurethanes.

Proposed Synthesis of 3,3'-bi-1,3-Oxazolidine-2,2'-dione

Part 1: Synthesis of N-(2-hydroxyethyl)-1,3-oxazolidin-2-one

The precursor, N-(2-hydroxyethyl)-1,3-oxazolidin-2-one, can be synthesized from the reaction of diethanolamine with diethyl carbonate.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine diethanolamine and a slight excess of diethyl carbonate.

-

Catalysis: Add a catalytic amount of a suitable base, such as sodium methoxide, to initiate the reaction.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the distillation of ethanol as a byproduct.

-

Purification: After the reaction is complete (as indicated by the cessation of ethanol distillation), the excess diethyl carbonate is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield N-(2-hydroxyethyl)-1,3-oxazolidin-2-one as a clear liquid.

Part 2: Oxidative Coupling to 3,3'-bi-1,3-Oxazolidine-2,2'-dione

The synthesized N-(2-hydroxyethyl)-1,3-oxazolidin-2-one can then be subjected to an oxidative coupling reaction to form the desired 3,3'-bi-1,3-oxazolidine-2,2'-dione. This is a hypothetical step and would require experimental optimization.

Proposed Protocol:

-

Dissolution: Dissolve N-(2-hydroxyethyl)-1,3-oxazolidin-2-one in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Oxidation: Introduce a suitable oxidizing agent. A mild oxidant that can facilitate N-N bond formation would be required. This could potentially be achieved through various methods, including enzymatic catalysis or the use of specific chemical oxidants.

-

Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the product extracted. Purification would likely involve column chromatography to isolate the 3,3'-bi-1,3-oxazolidine-2,2'-dione.

Caption: Proposed two-part synthesis of the target cross-linking agent.

Mechanism of Polyurethane Cross-linking

The cross-linking of polyurethanes using 3,3'-bi-1,3-oxazolidine-2,2'-dione is predicated on a latent reactivity that can be triggered by moisture. This allows for the formulation of stable, one-component systems that cure upon exposure to ambient humidity.

Moisture-Triggered Hydrolysis and Reaction

-

Hydrolysis: The primary activation step is the hydrolysis of the two oxazolidinone rings in the presence of water. This reaction opens the rings to form a tetra-functional intermediate: N,N'-diamino-N,N'-bis(2-hydroxyethyl)hydrazine.

-

Cross-linking Reaction: This newly formed intermediate is highly reactive towards isocyanate groups present in a polyurethane prepolymer. The two primary amine (-NH₂) groups and two hydroxyl (-OH) groups can react with four isocyanate (-NCO) groups, forming a stable, cross-linked network. The amine-isocyanate reaction is typically much faster than the hydroxyl-isocyanate reaction.

Caption: Moisture-triggered cross-linking mechanism.

Experimental Protocols

Protocol 1: Preparation of an Isocyanate-Terminated Polyurethane Prepolymer

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

-

Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

-

Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

-

Anhydrous solvent (e.g., Toluene or Methyl ethyl ketone)

Procedure:

-

Drying: Dry the polyol under vacuum at 100-110 °C for 2 hours to remove any residual moisture.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the dried polyol and anhydrous solvent.

-

Isocyanate Addition: Under a nitrogen atmosphere, slowly add the diisocyanate to the polyol solution while stirring. The NCO:OH ratio should be controlled, typically around 2:1, to ensure isocyanate termination.

-

Reaction: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) and heat the mixture to 70-80 °C.

-

Monitoring: Monitor the reaction by titrating for the isocyanate content (NCO%) until it reaches the theoretical value.

-

Storage: Once the desired NCO% is achieved, cool the prepolymer to room temperature and store it under a nitrogen blanket in a sealed container.

Protocol 2: Cross-linking of the Polyurethane Prepolymer

Materials:

-

Isocyanate-terminated polyurethane prepolymer (from Protocol 1)

-

3,3'-bi-1,3-Oxazolidine-2,2'-dione

-

Anhydrous solvent (if necessary for viscosity adjustment)

Procedure:

-

Formulation: In a moisture-free container, add the polyurethane prepolymer.

-

Cross-linker Addition: Add the 3,3'-bi-1,3-oxazolidine-2,2'-dione to the prepolymer with thorough mixing. The stoichiometry should be calculated based on the NCO content of the prepolymer and the functionality of the cross-linker (which is 4 upon hydrolysis). A typical starting point is a 1:1 molar ratio of hydrolyzable oxazolidinone groups to isocyanate groups.

-

Degassing: If necessary, degas the mixture under vacuum to remove any entrapped air bubbles.

-

Casting: Cast the formulated polyurethane onto a suitable substrate (e.g., a glass plate or a release liner) to a desired thickness.

-

Curing: Cure the cast film at ambient temperature and humidity (e.g., 25 °C, 50% RH) for a specified period (e.g., 7 days). The curing progress can be monitored by the disappearance of the isocyanate peak in the FTIR spectrum. For accelerated curing, a slightly elevated temperature (e.g., 40-60 °C) can be used.

Characterization of Cross-linked Polyurethanes

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful tool to monitor the curing process and to confirm the structure of the final cross-linked polyurethane.

-